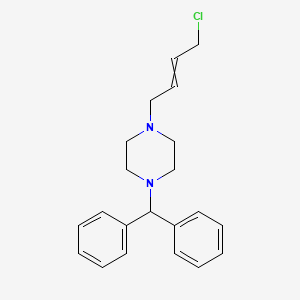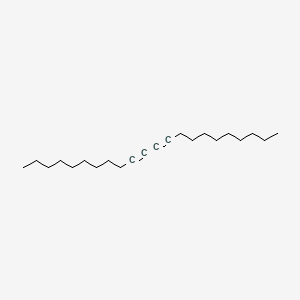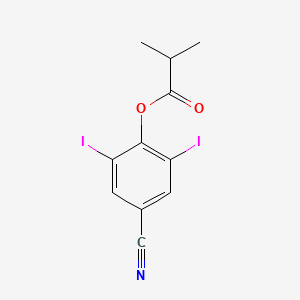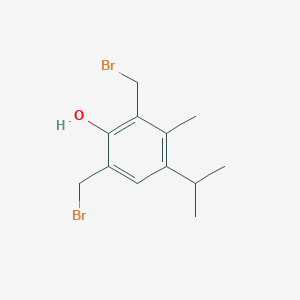![molecular formula C15H9NO3S B14311738 [1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- CAS No. 109363-81-7](/img/structure/B14311738.png)
[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its unique structure, which includes fused benzopyrano and benzothiazin rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminothiophenol and 2-hydroxybenzaldehyde can undergo condensation followed by cyclization to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
- Oxidation : Hydrogen peroxide in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its therapeutic potential in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Benzopyran : Shares the benzopyran ring structure but lacks the benzothiazin moiety.
- Benzothiazine : Contains the benzothiazine ring but does not have the benzopyran structure.
- Coumarin : A simpler compound with a benzopyranone structure.
Uniqueness: What sets 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- apart is its unique combination of benzopyrano and benzothiazin rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
109363-81-7 |
|---|---|
Molekularformel |
C15H9NO3S |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
3-hydroxy-12H-chromeno[3,4-b][1,4]benzothiazin-6-one |
InChI |
InChI=1S/C15H9NO3S/c17-8-5-6-9-11(7-8)19-15(18)14-13(9)16-10-3-1-2-4-12(10)20-14/h1-7,16-17H |
InChI-Schlüssel |
OAFVJLIAOXPHLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C(=O)OC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)



![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)

![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)


